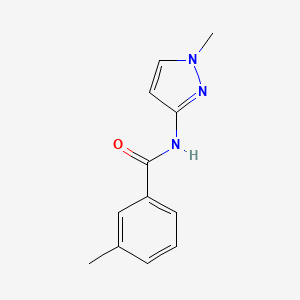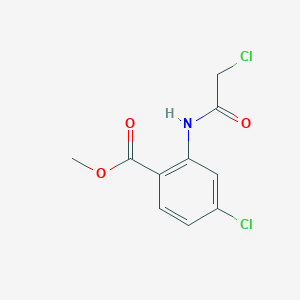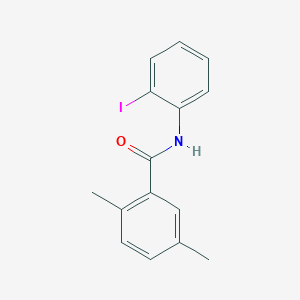
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPB, and it is a pyrazole-based inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been linked to the treatment of insulin resistance and type 2 diabetes.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition by MPB leads to the activation of insulin signaling pathways, resulting in improved glucose uptake and glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In animal models, MPB has been shown to improve glucose tolerance, insulin sensitivity, and glucose uptake. MPB has also been shown to reduce hepatic glucose production and improve lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide in lab experiments include its potent and selective inhibition of PTP1B, which makes it an ideal tool for studying insulin signaling pathways. The limitations of using MPB in lab experiments include its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of MPB. Another area of interest is the investigation of the effects of MPB on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of MPB in other diseases, such as cancer and obesity, warrant further investigation.
Métodos De Síntesis
The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves a series of chemical reactions. The first step involves the reaction of 2-cyanoacetamide with hydrazine hydrate to form 1-methyl-1H-pyrazole-3-carboxamide. The second step involves the reaction of 1-methyl-1H-pyrazole-3-carboxamide with 3-methylbenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is the treatment of insulin resistance and type 2 diabetes. PTP1B inhibition by MPB has been shown to improve insulin signaling and glucose homeostasis in animal models.
Propiedades
IUPAC Name |
3-methyl-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-4-3-5-10(8-9)12(16)13-11-6-7-15(2)14-11/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYCQFCFBMUKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)
![3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide](/img/structure/B7532434.png)

![1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea](/img/structure/B7532443.png)
![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)

